molecular formula C22H23N3OS B2934801 3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide CAS No. 2034566-91-9

3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide

Cat. No.: B2934801
CAS No.: 2034566-91-9
M. Wt: 377.51
InChI Key: GIFYYFQKGDMRRA-UHFFFAOYSA-N
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Description

  • The phenylthio group can be introduced via a nucleophilic substitution reaction. This step typically involves the reaction of a suitable thiol with a halogenated precursor under basic conditions.
  • Amidation Reaction

    • The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with a suitable amine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide typically involves multiple steps:

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The phenylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
    • Reduction

      • The compound can be reduced at various functional groups, such as the amide bond, using reducing agents like lithium aluminum hydride.
    • Substitution

      • The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

      Reduction: Lithium aluminum hydride, sodium borohydride.

      Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.

    Major Products

      Oxidation: Sulfoxides, sulfones.

      Reduction: Corresponding amines or alcohols.

      Substitution: Nitro or halogenated derivatives.

    Scientific Research Applications

    Chemistry

      Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

      Catalysis: Potential use in catalytic processes due to its unique structure.

    Biology and Medicine

      Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

      Biological Probes: Used in the study of biological pathways and mechanisms.

    Industry

      Material Science:

      Agriculture: Investigated for use in agrochemicals due to its potential biological activity.

    Mechanism of Action

    The mechanism of action of 3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.

    Comparison with Similar Compounds

    Similar Compounds

    Uniqueness

    • Structural Features : The presence of both the phenylthio group and the tetrahydroimidazo[1,2-a]pyridine moiety makes it unique compared to other similar compounds.
    • Biological Activity : Its specific structure may confer unique biological activities not observed in other related compounds.

    Properties

    IUPAC Name

    3-phenylsulfanyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H23N3OS/c26-22(13-15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)20-16-25-14-7-6-12-21(25)23-20/h1-5,8-11,16H,6-7,12-15H2,(H,24,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GIFYYFQKGDMRRA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CCSC4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H23N3OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    377.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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